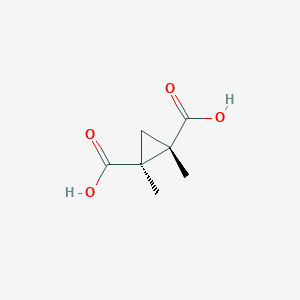
Ethyl 3-fluorooxetane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluorooxetane-3-carboxylate is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of a fluorine atom and an ester group in its structure makes it a unique and valuable compound in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluorooxetane-3-carboxylate typically involves the reaction of ethyl oxetane-3-carboxylate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-fluorooxetane-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Hydrolysis: The major product is 3-fluorooxetane-3-carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Applications De Recherche Scientifique
Ethyl 3-fluorooxetane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 3-fluorooxetane-3-carboxylate depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ester group can also influence the compound’s pharmacokinetic properties, such as absorption and metabolism.
Comparaison Avec Des Composés Similaires
Ethyl oxetane-3-carboxylate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Fluorooxetane: Lacks the ester group, affecting its solubility and reactivity.
Ethyl 3-chlorooxetane-3-carboxylate: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness: Ethyl 3-fluorooxetane-3-carboxylate is unique due to the presence of both the fluorine atom and the ester group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the ester group influences its solubility and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C6H9FO3 |
|---|---|
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
ethyl 3-fluorooxetane-3-carboxylate |
InChI |
InChI=1S/C6H9FO3/c1-2-10-5(8)6(7)3-9-4-6/h2-4H2,1H3 |
Clé InChI |
HJLSCXWSCOFIJU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(COC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


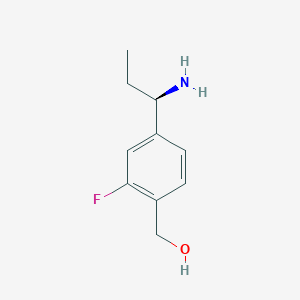
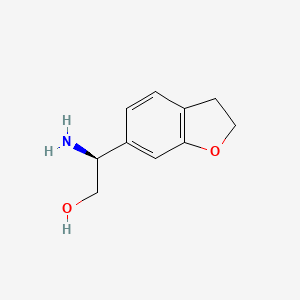
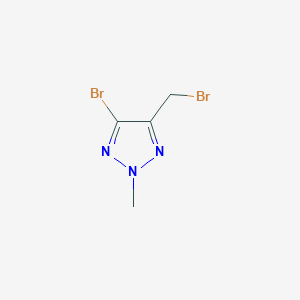
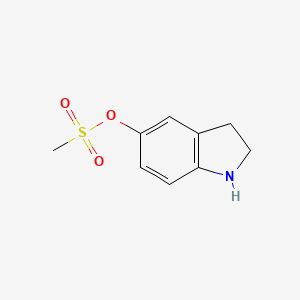
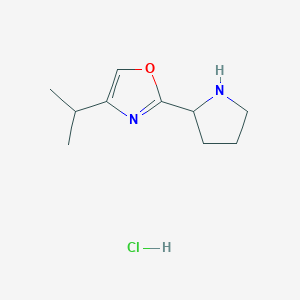
![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
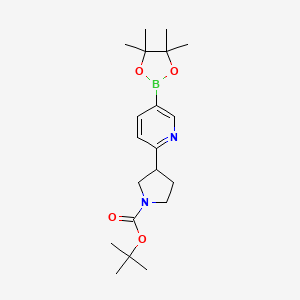
![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
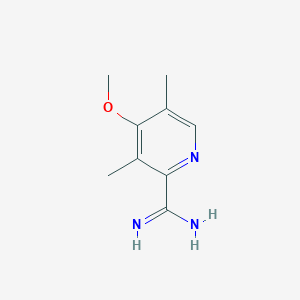
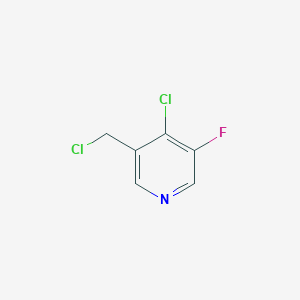
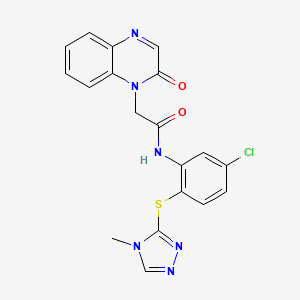
![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
